

Application Notes and Protocols for ACY-1083 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACY-1083

Cat. No.: B2862329

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

ACY-1083 is a highly selective histone deacetylase 6 (HDAC6) inhibitor that has shown significant therapeutic potential in preclinical mouse models of various diseases, most notably chemotherapy-induced peripheral neuropathy (CIPN) and lupus nephritis. Its mechanism of action primarily involves the deacetylation of non-histone proteins, with α -tubulin being a key substrate. By inhibiting HDAC6, **ACY-1083** increases α -tubulin acetylation, which can restore mitochondrial transport and function in neurons, modulate inflammatory responses, and regulate gene expression. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and known signaling pathways associated with **ACY-1083** administration in mice.

Data Presentation: ACY-1083 Dosage and Administration in Mice

The following tables summarize the quantitative data on **ACY-1083** dosage and administration from various in vivo mouse studies.

Table 1: **ACY-1083** Dosage in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Models

Mouse Strain	Chemotherapeutic Agent	ACY-1083 Dosage	Administration Route	Frequency	Duration	Vehicle	Key Findings
C57BL/6 J	Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on)	3 mg/kg	i.p.	Daily	7 days	20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water	Ineffective at reversing mechanical allodynia
C57BL/6 J	Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on)	10 mg/kg	i.p.	Daily	3, 7, or 14 days	20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water	Effectively reverses cisplatin-induced mechanical allodynia and spontaneous pain[1][2]
C57BL/6 J	Cisplatin (2.3 mg/kg/day, i.p., 5 days)	10 mg/kg	i.p.	Daily (1 hr prior to cisplatin and for 2 days after)	7 days	20% 2-hydroxypropyl-β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in water	Prevents the development of mechanical allodynia

							Iulose in water
C57BL/6 J	Paclitaxel	mg/kg twice daily via oral gavage was used in rats	Oral Gavage (in rats)	Twice Daily	7 days	Not specified	Reverses paclitaxel -induced mechanic al allodynia in rats

Table 2: **ACY-1083** Dosage in a Lupus Nephritis Mouse Model

Mouse Strain	Disease Model	ACY-1083 Dosage	Administration Route	Frequency	Duration	Vehicle	Key Findings
NZB/W F1	Spontaneous Lupus Nephritis	0.3 mg/kg	i.p.	5 days/week	13 weeks	0.05% Hydroxypropyl-methyl cellulose (HPMC) in water	Did not significantly decrease proteinuria[3]
NZB/W F1	Spontaneous Lupus Nephritis	1 mg/kg	i.p.	5 days/week	13 weeks	0.05% HPMC in water	Significantly decrease d proteinuria and glomerular histopathology[3]
NZB/W F1	Spontaneous Lupus Nephritis	3 mg/kg	i.p.	5 days/week	13 weeks	0.05% HPMC in water	Significantly decrease d proteinuria and glomerular histopathology[3]

Table 3: Pharmacokinetic Parameters of **ACY-1083** in Mice

Mouse Strain	Dosage	Administration Route	Cmax	T1/2	Vehicle
C57BL/6J	5 mg/kg	i.p.	936 ng/mL	3.5 hours	10% dimethylacetamide + 10% Solutol HS 15 in saline

Experimental Protocols

Protocol 1: Preparation and Administration of ACY-1083

Materials:

- **ACY-1083** (powder)
- Vehicle solution (choose one based on the experimental model):
 - For CIPN studies: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin and 0.5% (w/v) hydroxypropyl methylcellulose in sterile water.[4][5]
 - For lupus nephritis studies: 0.05% (w/v) Hydroxy-propyl-methyl cellulose (HPMC) in sterile deionized water.[3]
 - For pharmacokinetic studies: 10% dimethylacetamide (DMAC) + 10% Solutol HS 15 in saline.[6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Calculate the required amount of **ACY-1083** and vehicle based on the desired final concentration and the number of animals to be dosed.

- Weigh the **ACY-1083** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of the chosen vehicle to the tube.
- Vortex the solution until the **ACY-1083** is completely dissolved. Gentle warming may be required for some vehicles, but consult the manufacturer's instructions.
- Administer the **ACY-1083** solution to the mice via intraperitoneal (i.p.) injection at the dosages specified in the tables above. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

Materials:

- Von Frey filaments of varying calibrated forces
- Elevated wire mesh platform
- Plexiglas enclosures for each mouse

Procedure:

- Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing.[\[7\]](#)
- Begin testing by applying a von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend.[\[1\]](#)
- A positive response is a sharp withdrawal, flinching, or licking of the paw.
- The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.[\[7\]](#)
- Continue this pattern until the first change in response is observed, and then for a set number of additional stimuli (e.g., 4-6 more).

- Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).

Protocol 3: Immunohistochemistry for Intraepidermal Nerve Fibers (IENF)

Materials:

- Mouse paw tissue
- 4% paraformaldehyde (PFA) for fixation
- 30% sucrose solution for cryoprotection
- Optimal cutting temperature (OCT) compound
- Cryostat
- Primary antibody: anti-PGP9.5
- Secondary antibody (fluorescently labeled)
- Mounting medium with DAPI
- Microscope (confocal or fluorescence)

Procedure:

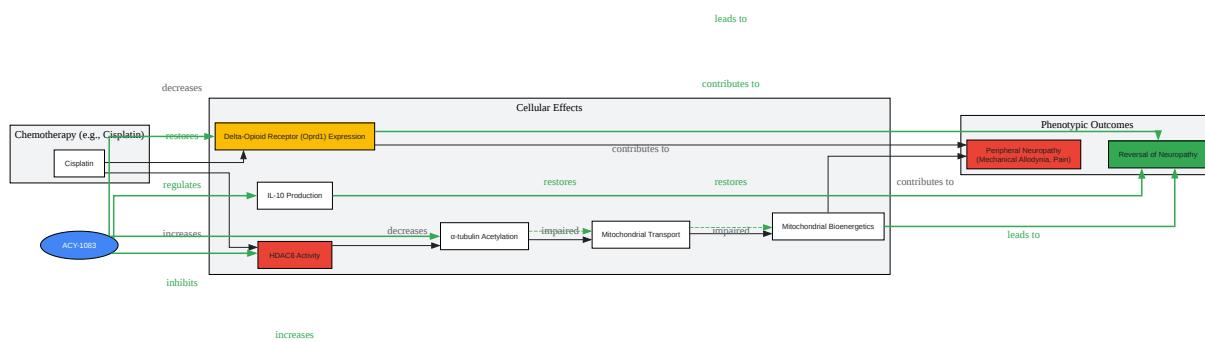
- Euthanize the mouse and collect the hind paw skin.
- Fix the tissue in 4% PFA overnight at 4°C.[8]
- Cryoprotect the tissue by incubating it in 30% sucrose until it sinks.[8]
- Embed the tissue in OCT compound and freeze.
- Cut 20-50 μ m sections using a cryostat.

- Perform immunohistochemical staining using a standard protocol. Briefly, this involves blocking non-specific binding sites, incubating with the primary antibody (e.g., rabbit anti-PGP9.5), followed by incubation with a fluorescently labeled secondary antibody.
- Mount the sections with a mounting medium containing DAPI to counterstain nuclei.
- Image the sections using a confocal or fluorescence microscope.
- Quantify the number of IENFs crossing the dermal-epidermal junction and express the data as fibers/mm.

Protocol 4: RNAScope for Gene Expression in Dorsal Root Ganglia (DRG)

Materials:

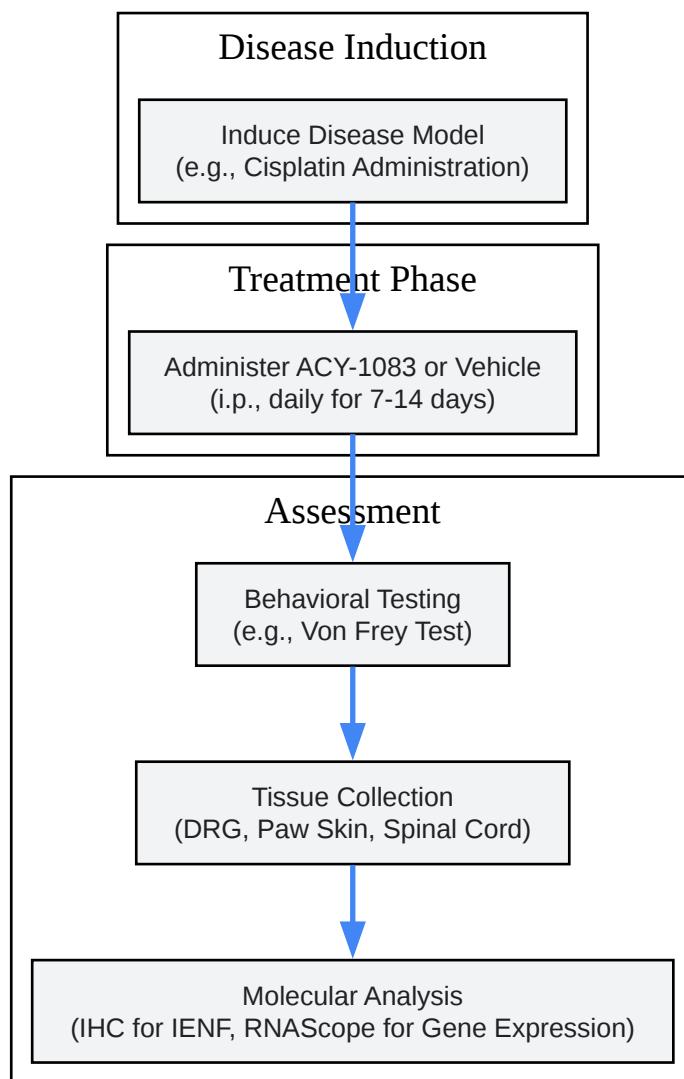
- Mouse DRG tissue
- RNAScope kit (probes for target genes, e.g., Oprd1)
- Hybridization oven
- Microscope


Procedure:

- Dissect the lumbar DRGs from the mice.
- Fresh-freeze the tissue or fix and embed in paraffin.
- Section the tissue using a cryostat or microtome.
- Follow the RNAScope manufacturer's protocol for pretreatment, probe hybridization, signal amplification, and detection.[\[9\]](#)[\[10\]](#)
- The protocol involves a series of incubations with different reagents to specifically label the target RNA molecules.

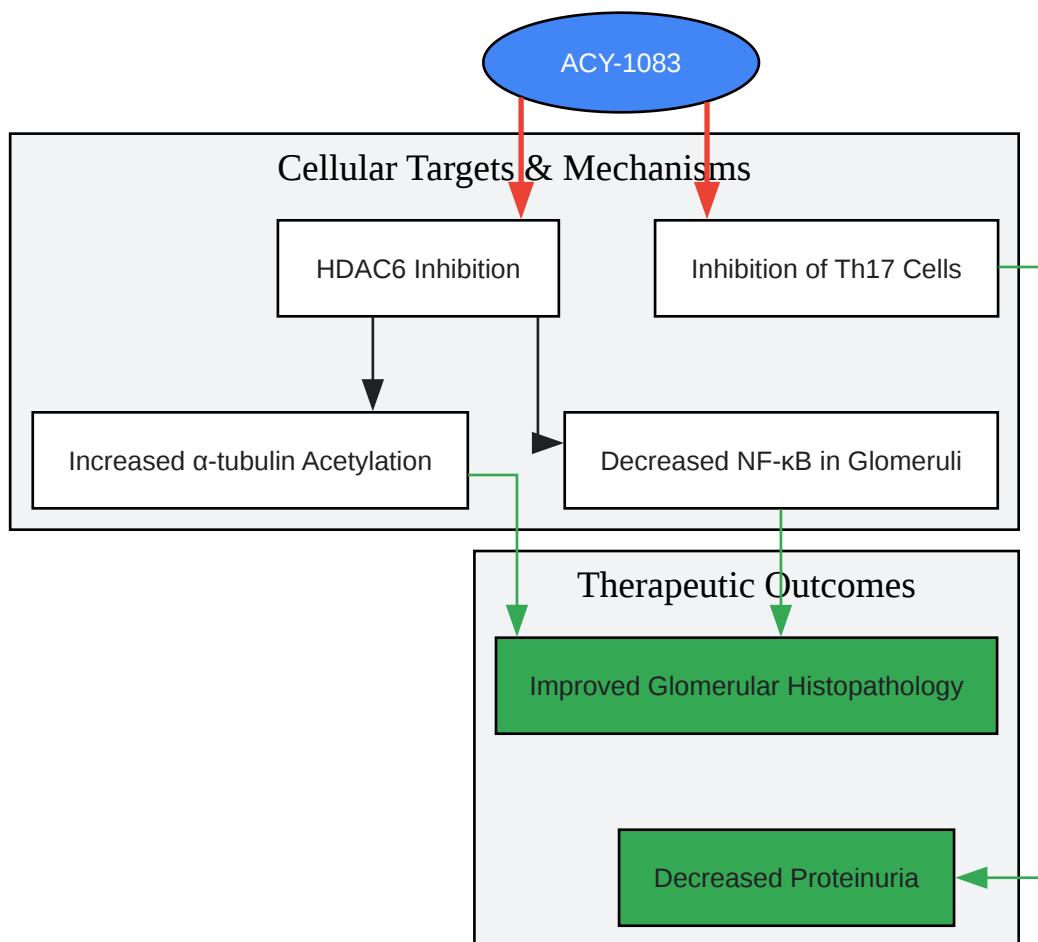
- Counterstain with a nuclear stain like DAPI.
- Image the sections using a fluorescence microscope.
- Quantify the number of positive cells or the signal intensity per cell.

Signaling Pathways and Experimental Workflows


Signaling Pathway of ACY-1083 in Chemotherapy-Induced Peripheral Neuropathy

[Click to download full resolution via product page](#)

Caption: **ACY-1083** reverses CIPN by inhibiting HDAC6.


Experimental Workflow for a Typical ACY-1083 In Vivo Mouse Study

[Click to download full resolution via product page](#)

Caption: Workflow for **ACY-1083** in vivo mouse studies.

Logical Relationship of ACY-1083's Effects in Lupus Nephritis

[Click to download full resolution via product page](#)

Caption: **ACY-1083**'s therapeutic effects in lupus nephritis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]

- 4. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.jax.org [media.jax.org]
- 8. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 9. Pharmacological target-focused transcriptomic analysis of native versus cultured human and mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative differences in neuronal subpopulations between mouse and human dorsal root ganglia demonstrated with RNAscope in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ACY-1083 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2862329#acy-1083-dosage-for-in-vivo-mouse-studies\]](https://www.benchchem.com/product/b2862329#acy-1083-dosage-for-in-vivo-mouse-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com